6-iodo-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-IODO-3-(4-METHOXYPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE typically involves the iodination of a quinazolinone precursor. One common method involves the use of iodine and a suitable oxidizing agent in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of reagents and solvents would be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-IODO-3-(4-METHOXYPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinazolinone derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-IODO-3-(4-METHOXYPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological systems, including its potential as an antimicrobial and anti-inflammatory agent.
Chemical Biology: The compound is used as a probe to study the mechanisms of action of quinazolinone derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 6-IODO-3-(4-METHOXYPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . The compound may also interact with β-secretase, an enzyme implicated in Alzheimer’s disease, thereby exhibiting potential neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 6-IODO-3-(4-CHLOROPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE
- 6-IODO-3-(4-BROMOPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE
- 6-IODO-3-(4-FLUOROPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE
Uniqueness
6-IODO-3-(4-METHOXYPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE is unique due to the presence of the methoxy group at the para position of the phenyl ring. This functional group can influence the compound’s biological activity and its interactions with molecular targets, potentially enhancing its efficacy and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C16H13IN2O2 |
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Molecular Weight |
392.19 g/mol |
IUPAC Name |
6-iodo-3-(4-methoxyphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13IN2O2/c1-10-18-15-8-3-11(17)9-14(15)16(20)19(10)12-4-6-13(21-2)7-5-12/h3-9H,1-2H3 |
InChI Key |
YSIJNTZJZZEOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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